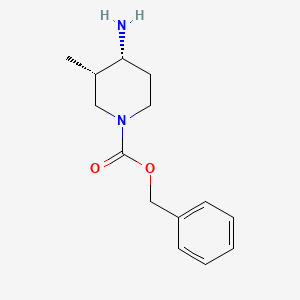benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC13760924
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-11-9-16(8-7-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1 |
| Standard InChI Key | PIKUMWWWMLIKJN-WCQYABFASA-N |
| Isomeric SMILES | C[C@H]1CN(CC[C@H]1N)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
Benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate (CAS 859518-33-5) has the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.33 g/mol . The piperidine ring adopts a chair conformation, with the stereogenic centers at C3 and C4 dictating its three-dimensional orientation. Key structural elements include:
-
Benzyl carbamate group: Positioned at the 1-nitrogen, this moiety enhances lipophilicity and serves as a protective group removable via hydrogenolysis or acidic conditions.
-
Methyl group: The (3S)-configured methyl substituent introduces steric hindrance, influencing the compound’s reactivity and interactions with chiral catalysts or biological targets.
-
Primary amine: The (4R)-amino group provides a site for further derivatization, such as acylation or reductive amination, critical for constructing pharmacophores .
The compound’s stereochemistry is pivotal for its utility in asymmetric synthesis. For instance, the (3S,4R) configuration aligns with the stereochemical requirements of protease inhibitors and neuromodulators, where precise spatial arrangement determines binding affinity .
Synthetic Routes and Optimization
Chiral Resolution and Stereoselective Synthesis
The synthesis of benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate typically begins with commercially available piperidone precursors. A representative route involves:
-
Chiral resolution: Racemic N-benzyl-3-methyl-4-piperidone is resolved using chiral acids (e.g., tartaric acid derivatives) to isolate the (3S,4R) enantiomer .
-
Cis-selective reduction: The keto group at C4 is reduced using catalysts like NaBH₄ with CeCl₃ to yield the cis-diol intermediate, preserving the desired stereochemistry .
-
Mitsunobu inversion: The hydroxy group at C4 is inverted via Mitsunobu reaction (DEAD, Ph₃P) with azide nucleophiles, followed by Staudinger reduction to install the primary amine .
-
Carbamate formation: The 1-nitrogen is protected with benzyl chloroformate under basic conditions to yield the final product .
Industrial Scalability
Large-scale production employs continuous flow reactors to enhance efficiency. Key optimizations include:
-
Solvent selection: Tetrahydrofuran (THF) and methanol are preferred for their compatibility with Grignard reagents and hydrogenolysis conditions.
-
Catalyst recycling: Heterogeneous catalysts (e.g., Pd/C for debenzylation) are reused to reduce costs .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C) .
-
Stability: Stable under inert atmospheres at −20°C for >2 years. Susceptible to hydrolysis in acidic or basic conditions due to the carbamate group .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 3.85–3.70 (m, 2H, H-2, H-6), 3.10–2.95 (m, 1H, H-3), 2.80–2.65 (m, 1H, H-4), 1.45 (s, 3H, CH₃) .
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .
Applications in Medicinal Chemistry
Building Block for Protease Inhibitors
The compound’s rigid piperidine scaffold and stereochemistry make it a precursor for HCV NS3/4A protease inhibitors. For example, coupling the 4-amino group with quinoline derivatives yields analogs with IC₅₀ values <10 nM .
Neurological Agents
Derivatization at the 1-carbamate position produces σ-1 receptor modulators, which show promise in treating neuropathic pain. A 2024 study reported a Ki of 8.2 nM for a derivative targeting the σ-1 receptor .
Comparative Analysis with Structural Analogs
The benzyl carbamate in the target compound offers superior stability compared to tert-butoxycarbonyl (Boc) analogs, enabling prolonged storage and handling under ambient conditions .
Challenges and Future Directions
Synthetic Challenges
-
Stereochemical purity: Minor diastereomers formed during Mitsunobu inversion require costly chromatographic separation .
-
Scale-up limitations: Hydrogenolysis of the benzyl group generates stoichiometric benzyl alcohol, necessitating efficient waste management .
Research Opportunities
-
Enzymatic resolution: Lipase-catalyzed kinetic resolution could enhance enantioselectivity and reduce reliance on chiral auxiliaries.
-
Bioactivity profiling: Systematic studies on the compound’s antimicrobial and anticancer potential are lacking and warrant investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume